An In-depth Technical Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS 475278-66-1)
An In-depth Technical Guide to N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS 475278-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a fluorinated nitroaromatic compound incorporating a sulfonamide functional group. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1][2][3][4] The nitro group, an electron-withdrawing moiety, can serve as a handle for further chemical transformations, such as reduction to an amine, which opens up a wide array of synthetic possibilities.[5] Furthermore, the sulfonamide group is a well-established pharmacophore found in a variety of clinically approved drugs, including antibacterial agents and diuretics.[6][7]
This technical guide provides a comprehensive overview of the known and predicted properties of N-(5-fluoro-2-nitrophenyl)methanesulfonamide, a plausible synthetic route, its expected spectral characteristics, and potential applications based on its structural features.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 475278-66-1 | Internal Data |
| Molecular Formula | C₇H₇FN₂O₄S | [3] |
| Molecular Weight | 234.20 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Melting Point | Not reported; likely a solid with a defined melting point | Inferred |
| Boiling Point | Not reported; likely to decompose at high temperatures | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water. | Inferred |
Synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide
A robust and widely applicable method for the synthesis of N-aryl sulfonamides is the reaction of a primary or secondary aniline with a sulfonyl chloride in the presence of a base.[8][9] In the case of N-(5-fluoro-2-nitrophenyl)methanesulfonamide, the logical precursors are 5-fluoro-2-nitroaniline and methanesulfonyl chloride.
The reaction proceeds via a nucleophilic attack of the amino group of 5-fluoro-2-nitroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to quench the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol: Synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Materials:
-
5-Fluoro-2-nitroaniline
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-fluoro-2-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(5-fluoro-2-nitrophenyl)methanesulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as methanesulfonyl chloride is highly reactive towards water, which would lead to the formation of methanesulfonic acid and reduce the yield of the desired product.
-
Base: Pyridine acts as a base to neutralize the HCl generated, preventing the protonation of the starting aniline which would render it non-nucleophilic.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the aniline and the highly reactive sulfonyl chloride, minimizing side reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectral Analysis (Predicted)
Detailed spectral data for N-(5-fluoro-2-nitrophenyl)methanesulfonamide is not currently published. However, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the methanesulfonyl group. The aromatic region will display a complex splitting pattern due to the fluorine substitution.
-
Aromatic Protons (3H): Expected in the range of 7.0-8.5 ppm. The electron-withdrawing nitro group will deshield the ortho and para protons, shifting them downfield. The fluorine atom will cause characteristic splitting of the adjacent proton signals.
-
Methyl Protons (3H): A singlet is expected around 3.0-3.5 ppm for the CH₃ group of the methanesulfonamide.[10]
-
NH Proton (1H): A broad singlet, the chemical shift of which will be concentration-dependent, is expected in the region of 9.0-11.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (6C): Signals are expected between 110-150 ppm. The carbon bearing the nitro group will be significantly deshielded. The carbon-fluorine coupling will be observable for the carbon directly attached to the fluorine and its neighbors.[11][12][13][14]
-
Methyl Carbon (1C): The methyl carbon of the methanesulfonamide group is expected to appear around 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[9][15][16][17]
-
N-H Stretch: A peak around 3200-3400 cm⁻¹.
-
Asymmetric and Symmetric SO₂ Stretch: Two strong bands are expected in the regions of 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹, respectively, characteristic of the sulfonamide group.
-
Asymmetric and Symmetric NO₂ Stretch: Strong absorptions are anticipated around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1000-1300 cm⁻¹.
Reactivity and Stability
N-(5-fluoro-2-nitrophenyl)methanesulfonamide is expected to be a stable compound under normal laboratory conditions. Its reactivity is primarily dictated by the nitro and sulfonamide functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides a key synthetic route to 2-amino-5-fluorophenyl methanesulfonamide derivatives, which can be further functionalized.[5]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom under specific conditions.
-
Sulfonamide N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications.
Potential Applications
The structural motifs within N-(5-fluoro-2-nitrophenyl)methanesulfonamide suggest its utility as an intermediate in the synthesis of biologically active molecules.
-
Pharmaceutical Research: As a scaffold, it can be elaborated to generate libraries of compounds for screening against various therapeutic targets. The sulfonamide moiety is a known pharmacophore in carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The fluorinated nitrophenyl group is a common feature in compounds with antimicrobial and anticancer activities.[1][2][3][4][18][19][20]
-
Agrochemical Development: Fluorinated sulfonamides are also explored in the development of herbicides and pesticides.[19]
-
Materials Science: Nitroaromatic compounds can be used as precursors for polymers and dyes.
Safety and Handling
Specific safety data for N-(5-fluoro-2-nitrophenyl)methanesulfonamide is not available. However, based on the reactivity of related compounds, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicity of this compound is unknown. Avoid inhalation, ingestion, and skin contact.
-
Reactivity Hazards: Methanesulfonyl chloride used in its synthesis is corrosive and lachrymatory. Reactions should be carried out with care.
Conclusion
N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental characterization is lacking in the public domain, its properties and reactivity can be reasonably predicted. The presence of fluorine, a nitro group, and a sulfonamide moiety makes it a valuable starting material for the development of novel pharmaceuticals, agrochemicals, and materials. Further research into the synthesis and properties of this compound is warranted to fully explore its potential.
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